molecular formula C13H21N2NaO3S B13810007 5-Butyl-5-(butylthiomethyl)barbituric acid sodium salt CAS No. 67050-24-2

5-Butyl-5-(butylthiomethyl)barbituric acid sodium salt

Cat. No.: B13810007
CAS No.: 67050-24-2
M. Wt: 308.37 g/mol
InChI Key: DZVRADPLBYXDOQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Butyl-5-(butylthiomethyl)barbituric acid sodium salt is a derivative of barbituric acid, which is a heterocyclic compound based on a pyrimidine skeleton. Barbituric acid itself is not pharmacologically active, but its derivatives, such as this compound, have significant applications in medicine and research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-5-(butylthiomethyl)barbituric acid sodium salt typically involves the alkylation of barbituric acid derivatives. The reaction conditions often include the use of strong bases like sodium hydride or sodium amide to deprotonate the barbituric acid, followed by the addition of butylthiomethyl halides to introduce the butylthiomethyl group .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

5-Butyl-5-(butylthiomethyl)barbituric acid sodium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Butyl-5-(butylthiomethyl)barbituric acid sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Butyl-5-(butylthiomethyl)barbituric acid sodium salt involves its interaction with the central nervous system. It acts by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased inhibitory effects and sedation. The molecular targets include the GABA-A receptor, and the pathways involved are related to the modulation of ion channels and neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Butyl-5-(butylthiomethyl)barbituric acid sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its butylthiomethyl group provides additional sites for chemical modification, making it a versatile compound for various applications .

Properties

CAS No.

67050-24-2

Molecular Formula

C13H21N2NaO3S

Molecular Weight

308.37 g/mol

IUPAC Name

sodium;5-butyl-5-(butylsulfanylmethyl)-4,6-dioxo-1H-pyrimidin-2-olate

InChI

InChI=1S/C13H22N2O3S.Na/c1-3-5-7-13(9-19-8-6-4-2)10(16)14-12(18)15-11(13)17;/h3-9H2,1-2H3,(H2,14,15,16,17,18);/q;+1/p-1

InChI Key

DZVRADPLBYXDOQ-UHFFFAOYSA-M

Canonical SMILES

CCCCC1(C(=O)NC(=NC1=O)[O-])CSCCCC.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.